RN486 is a potent, orally active, and selective covalent inhibitor of Bruton's tyrosine kinase (Btk) with a biochemical IC50 of 4.0 nM. As a key enzyme in the signaling pathways of B-cells and myeloid cells like mast cells and monocytes, Btk is a critical target in immunology and inflammation research. RN486 was developed through structure-based drug design to provide a highly selective tool for investigating Btk-dependent pathways, demonstrating efficacy in multiple cell-based functional assays and established rodent models of autoimmune disease.
Not all Btk inhibitors are interchangeable for research applications. First-generation inhibitors, such as the widely-used comparator Ibrutinib, are known to potently inhibit other kinases like EGFR, TEC, and ITK. This off-target activity can introduce confounding variables, making it difficult to attribute observed effects solely to Btk inhibition and potentially leading to misinterpretation of experimental results. RN486 was specifically designed for high selectivity, providing a more precise tool to dissect Btk-specific pathways without the ambiguity caused by broad kinase inhibition profiles of less selective alternatives.
RN486 demonstrates potent functional inhibition across multiple Btk-expressing immune cell types, which is critical for its utility as a research tool. In human cell-based assays, it inhibited Fcε receptor-induced mast cell degranulation with an IC50 of 2.9 nM and Fcγ receptor-mediated TNFα production in monocytes with an IC50 of 7.0 nM. Furthermore, it potently inhibited B-cell receptor (BCR)-induced activation in a human whole blood assay with an IC50 of 21.0 nM, confirming its activity in a complex biological matrix.
| Evidence Dimension | Cellular Functional Inhibition (IC50) |
| Target Compound Data | 2.9 nM (Mast Cell Degranulation), 7.0 nM (Monocyte TNFα), 21.0 nM (B-Cell Activation, Whole Blood) |
| Comparator Or Baseline | N/A (Demonstration of broad functional potency) |
| Quantified Difference | N/A |
| Conditions | Human mast cell, monocyte, and whole blood assays. |
This confirms the compound is not just a potent enzyme inhibitor but effectively blocks Btk-mediated signaling in multiple, distinct primary immune cell types relevant to autoimmune and inflammatory disease research.
A primary procurement differentiator for a tool compound is its selectivity. RN486 is described as a highly selective Btk inhibitor. This contrasts sharply with the first-generation inhibitor Ibrutinib, which potently inhibits other kinases that can confound research outcomes. For example, Ibrutinib inhibits EGFR with an IC50 of 5.3 times its Btk potency and ITK with an IC50 of 3.3 times its Btk potency. These off-target activities are linked to side effects like rash and diarrhea and can interfere with studies where EGFR or T-cell signaling pathways are active.
| Evidence Dimension | Kinase Selectivity (IC50 Ratio vs. Btk) |
| Target Compound Data | Described as 'highly selective' |
| Comparator Or Baseline | Ibrutinib: Potently inhibits EGFR (5.3x Btk IC50), ITK (3.3x Btk IC50), and other TEC family kinases. |
| Quantified Difference | Qualitatively superior selectivity profile designed to avoid known liabilities of Ibrutinib. |
| Conditions | In vitro biochemical kinase assays. |
Choosing RN486 minimizes the risk of generating ambiguous data, ensuring that observed biological effects can be more confidently attributed to the specific inhibition of Btk.
RN486 is orally active and has demonstrated robust efficacy in well-established preclinical models of rheumatoid arthritis. In the rat adjuvant-induced arthritis (AIA) model, oral administration of RN486 significantly inhibited paw swelling and other inflammatory markers. It also produced significant anti-inflammatory and bone-protective effects in the mouse collagen-induced arthritis (CIA) model, validating its utility for in vivo studies requiring a functional, orally bioavailable compound.
| Evidence Dimension | In Vivo Efficacy |
| Target Compound Data | Robust anti-inflammatory and bone-protective effects with oral dosing. |
| Comparator Or Baseline | Vehicle control in arthritis models. |
| Quantified Difference | Statistically significant reduction in paw swelling and inflammatory markers. |
| Conditions | Rat Adjuvant-Induced Arthritis (AIA) and Mouse Collagen-Induced Arthritis (CIA) models. |
This provides direct evidence of oral bioavailability and therapeutic activity in a complex disease model, de-risking its use for researchers planning to conduct animal studies on Btk's role in autoimmunity.
Based on its demonstrated ability to produce robust anti-inflammatory and bone-protective effects in both rat AIA and mouse CIA models upon oral administration, RN486 is a suitable choice for preclinical efficacy studies targeting Btk in autoimmune arthritis.
For experiments designed to specifically interrogate the role of Btk, the high selectivity of RN486 is a critical advantage. It avoids the known potent inhibition of EGFR and TEC family kinases associated with Ibrutinib, ensuring clearer, more interpretable results in cell signaling studies.
RN486 has been validated with low nanomolar IC50 values in functional assays for mast cell degranulation, monocyte cytokine production, and B-cell activation. This makes it an ideal tool for comparative studies investigating the role of Btk across these different immune cell lineages.